Cas no 2172601-70-4 (ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate)

Ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate is a spirocyclic ester compound with a unique structural framework, combining a cyclohexanone moiety and a lactone ring. Its spirocyclic architecture confers stability and potential reactivity, making it valuable in synthetic organic chemistry as an intermediate for complex molecular scaffolds. The presence of both carbonyl and ester functional groups enhances its versatility in nucleophilic addition and cyclization reactions. The 7,7-dimethyl substitution contributes to steric hindrance, influencing selectivity in transformations. This compound is particularly useful in the synthesis of pharmacologically active spirocyclic derivatives, where rigid, three-dimensional structures are often desired. Its well-defined stereochemistry further supports applications in asymmetric synthesis.
ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate structure
2172601-70-4 structure
Product Name:ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate
CAS No:2172601-70-4
MF:C13H20O4
MW:240.295504570007
CID:6597591
PubChem ID:165607257
Update Time:2025-10-31

ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate
    • EN300-1623237
    • 2172601-70-4
    • ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate
    • Inchi: 1S/C13H20O4/c1-4-16-11(15)10-9(14)7-17-13(10)6-5-12(2,3)8-13/h10H,4-8H2,1-3H3
    • InChI Key: NUECHRSUAJZUMP-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(=O)OCC)C21CCC(C)(C)C2)=O

Computed Properties

  • Exact Mass: 240.13615911g/mol
  • Monoisotopic Mass: 240.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.6Ų

ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate Pricemore >>

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Additional information on ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate

Ethyl 7,7-Dimethyl-3-Oxo-1-Oxaspiro[4.4]Nonane-4-Carboxylate: A Comprehensive Overview

Ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate, with the CAS number 2172601-70-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its spirocyclic structure, which consists of two fused rings sharing a single atom—a characteristic that imparts distinctive chemical and physical properties. The spiro system in this molecule is particularly interesting due to its potential applications in drug design and advanced materials.

The molecular structure of ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate features a carboxylic ester group at the 4-position of the spiro ring system. This functional group plays a crucial role in determining the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such ester groups in enhancing the bioavailability of pharmaceutical compounds, making this molecule a promising candidate for drug delivery systems.

One of the most intriguing aspects of this compound is its spirocyclic architecture, which has been extensively studied for its potential in creating novel materials with tailored mechanical and thermal properties. Researchers have explored the use of spirocyclic compounds in the development of high-performance polymers and elastomers, where their unique molecular geometry can contribute to improved flexibility and durability.

Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate. Traditionally, such spirocyclic compounds were challenging to synthesize due to their complex ring systems. However, modern techniques, including microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly streamlined the production process. These methods not only enhance yield but also reduce reaction times, making large-scale production more feasible.

The carboxylic ester group present in this compound also contributes to its versatility in various chemical reactions. For instance, it can undergo hydrolysis under specific conditions to yield the corresponding carboxylic acid or other derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the construction of bioactive molecules.

In terms of applications, ethyl 7,7-dimethyl-3-oxo-1-oxaspiro[4.4]nonane-4-carboxylate has shown potential in the field of drug delivery systems. Its spirocyclic structure allows for controlled release mechanisms when incorporated into polymer matrices or nanoparticles. Additionally, its ability to form stable complexes with certain drugs enhances its utility as a carrier molecule in targeted therapy.

Recent research has also explored the use of this compound in biodegradable materials. The ester functionality within its structure facilitates enzymatic degradation, making it an eco-friendly alternative to traditional plastics. This property aligns with current trends toward sustainable chemistry and green manufacturing processes.

The study of ethyl 7,7-dimethyl-3-oxo-1 oxaspiro[4.4]nonane 4 carboxylate continues to evolve as scientists uncover new synthetic pathways and applications. Its unique combination of structural features and functional groups positions it as a key player in advancing both academic research and industrial applications.

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